

Comparative Docking Analysis of Rauvotetraphylline Alkaloids with Key Protein Targets

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Compound of Interest

Compound Name: *Rauvotetraphylline E*

Cat. No.: *B584832*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking studies of two representative rauvotetraphylline-type alkaloids, ajmalicine and serpentine, with three significant protein targets implicated in various disease pathways: 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase), the Insulin Receptor, and the Angiotensin-Converting Enzyme (ACE). This objective comparison, supported by available experimental data, aims to elucidate the binding affinities and potential inhibitory activities of these natural compounds, offering insights for further drug discovery and development.

Quantitative Data Summary

The following tables summarize the binding affinities of ajmalicine and serpentine with the respective target proteins, as reported in various molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Performance against HMG-CoA Reductase

Rauvotetraphy Iline Alkaloid	Target Protein	PDB ID	Docking Score (kcal/mol)	Interacting Amino Acid Residues
Ajmalicine	HMG-CoA Reductase	1HW9	-112.42 (MolDock Score)	V772, G773, N771, T758, K691
Serpentine	HMG-CoA Reductase	1HW9	Not explicitly stated, but formed nine hydrogen bonds, indicating strong interaction.	N697, G773, E801, T689, V772, K692, K691

Table 2: Docking Performance against Insulin Receptor

Rauvotetraphy Iline Alkaloid	Target Protein	PDB ID	Docking Score (kcal/mol)	Interacting Amino Acid Residues
Ajmalicine	Insulin Receptor	Not specified	-8.6 (AutoDock Vina)	Not specified
Serpentine	Insulin Receptor	Not specified	-8.5 (AutoDock Vina)	Not specified

Table 3: Docking Performance against Angiotensin-Converting Enzyme (Human Angiotensin Receptor)

Rauvotetraphy Iline Alkaloid	Target Protein	PDB ID	Docking Score (kcal/mol)	Interacting Amino Acid Residues
Ajmalicine	Human Angiotensin Receptor	4ZUD	Not explicitly stated, but docked in the study.	Not specified
Serpentine	Human Angiotensin Receptor	4ZUD	-10.5	PHE A:182 (conventional H- bond), ALA A:181, CYS A:180, TYR A:87, OLM A:1201, ASP A:263 (C-H bonds)

Experimental Protocols

The methodologies outlined below are a synthesis of typical protocols employed in the cited molecular docking studies.

1. Protein Preparation:

- The three-dimensional crystal structures of the target proteins (HMG-CoA reductase, Insulin Receptor, and Angiotensin-Converting Enzyme) were retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands were removed from the protein structures.
- Polar hydrogen atoms and Kollman charges were added to the protein molecules.
- The protein structures were then energy minimized using force fields like AMBER to obtain a stable conformation.

2. Ligand Preparation:

- The 2D structures of the rauvotetraphylline alkaloids (ajmalicine and serpentine) were obtained from chemical databases such as PubChem or ChemSpider.
- These 2D structures were converted to 3D structures.
- The 3D structures of the ligands were subjected to energy minimization using appropriate force fields to find the most stable conformation.

3. Molecular Docking Simulation:

- Molecular docking simulations were performed using software such as AutoDock, Molegro Virtual Docker (MVD), or AutoDock Vina.
- A grid box was defined around the active site of the target protein to specify the search space for the ligand.
- The docking process involved running a set number of genetic algorithm runs to explore various possible binding conformations of the ligand within the protein's active site.
- The resulting docking poses were then scored based on their binding energies, with the lowest energy conformation considered the most favorable.

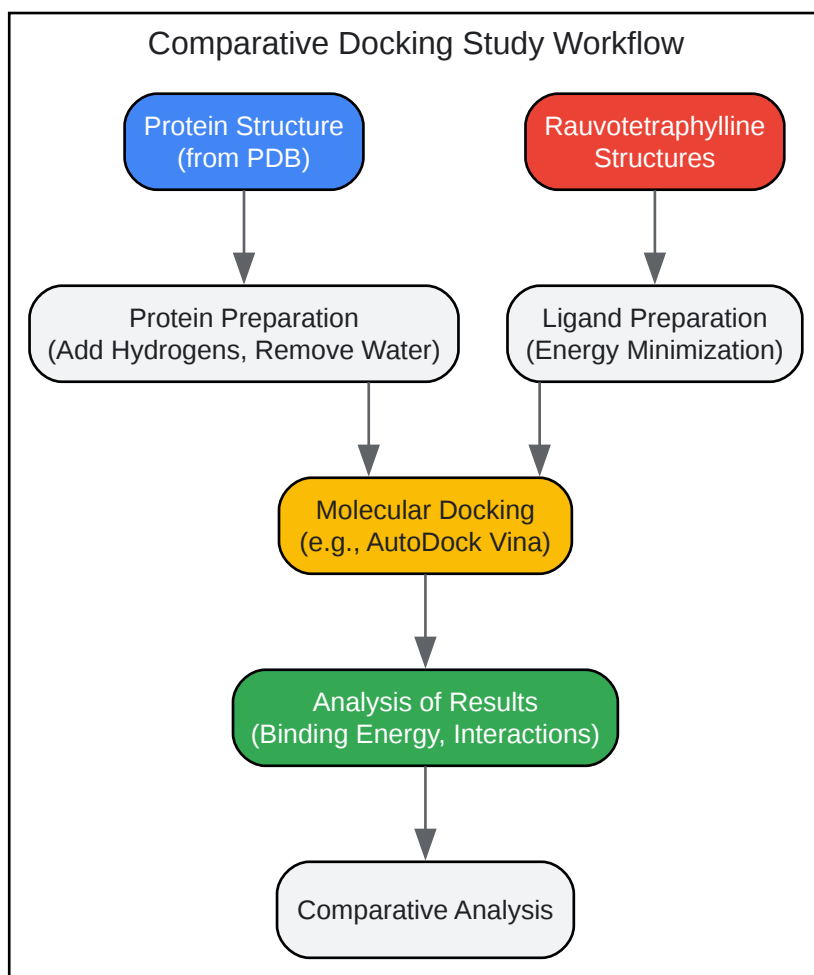
4. Analysis of Docking Results:

- The binding affinities (docking scores) were analyzed to predict the strength of the interaction between the ligand and the protein.
- The interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site were visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

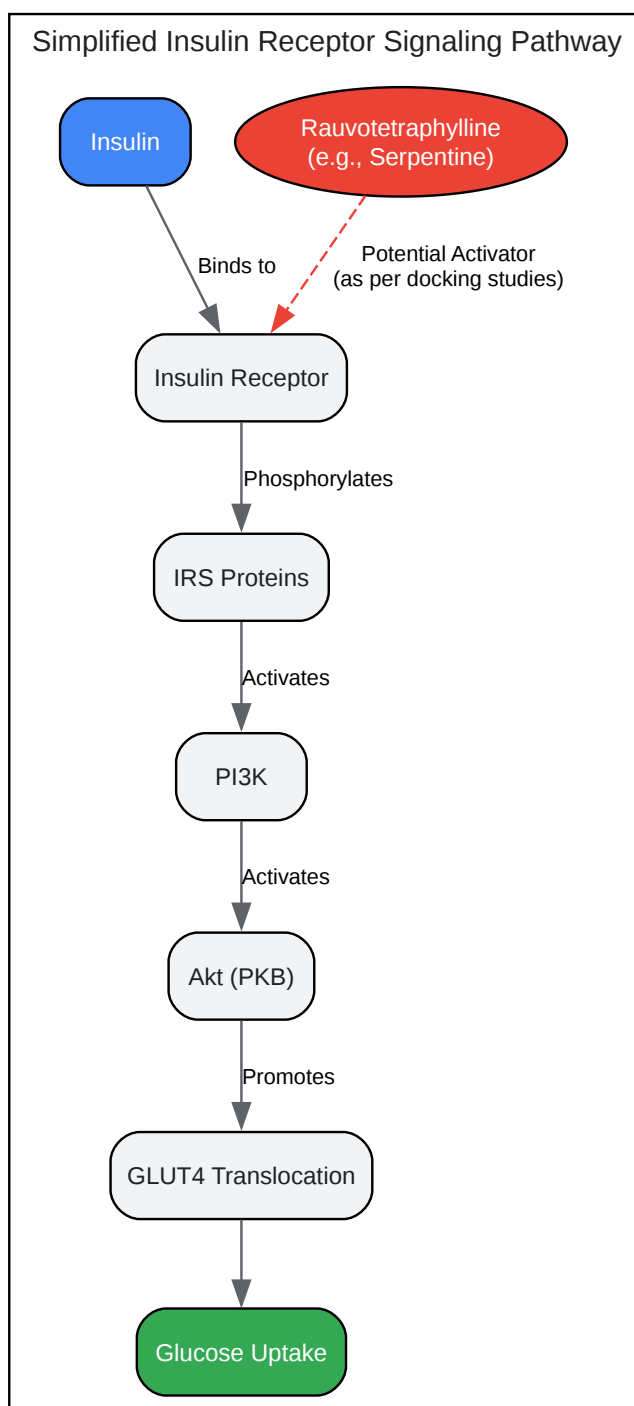
Signaling Pathways and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by the studied alkaloids and a typical workflow for comparative docking studies.



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Caption: A generalized workflow for in silico comparative docking studies.



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Caption: A simplified diagram of the Insulin Receptor signaling pathway.

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